molecular formula C11H14N4O B1491136 1-(2-Azidoethyl)-4-methoxyindoline CAS No. 2098091-15-5

1-(2-Azidoethyl)-4-methoxyindoline

Cat. No.: B1491136
CAS No.: 2098091-15-5
M. Wt: 218.26 g/mol
InChI Key: QJCPDBMENRJWIE-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-methoxyindoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of an indoline ring substituted with a methoxy group at the 4-position and an azidoethyl group at the 2-position. Its molecular structure imparts distinct chemical properties that make it suitable for diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-methoxyindoline can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyindoline with 2-azidoethyl bromide under suitable reaction conditions. The reaction typically requires a base, such as triethylamine, and is carried out in an aprotic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-methoxyindoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indoline ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the azido group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation of the indoline ring can lead to the formation of indole derivatives.

  • Reduction: Reduction of the azido group results in the formation of amino derivatives.

  • Substitution: Substitution reactions can yield various substituted indoline derivatives.

Scientific Research Applications

1-(2-Azidoethyl)-4-methoxyindoline has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

1-(2-Azidoethyl)-4-methoxyindoline can be compared with other similar compounds, such as 1-(2-azidoethyl)indoline and 4-methoxyindole. These compounds share structural similarities but differ in their functional groups and properties. The presence of the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 1-(2-azidoethyl)indoline

  • 4-methoxyindole

  • 1-(2-azidoethyl)indole

Properties

IUPAC Name

1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCPDBMENRJWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-4-methoxyindoline
Reactant of Route 2
1-(2-Azidoethyl)-4-methoxyindoline
Reactant of Route 3
1-(2-Azidoethyl)-4-methoxyindoline
Reactant of Route 4
1-(2-Azidoethyl)-4-methoxyindoline
Reactant of Route 5
1-(2-Azidoethyl)-4-methoxyindoline
Reactant of Route 6
1-(2-Azidoethyl)-4-methoxyindoline

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